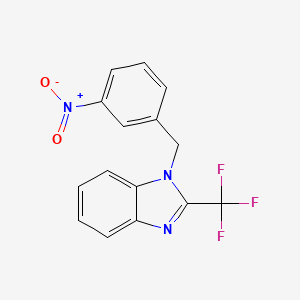

1-(3-nitrobenzyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

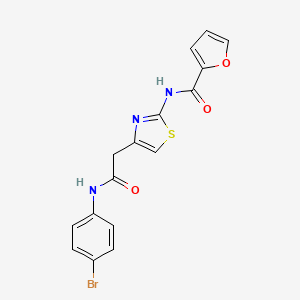

1-(3-nitrobenzyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole, also known as NITB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NITB is a benzimidazole derivative that has a nitro group attached to the benzene ring and a trifluoromethyl group attached to the imidazole ring. The compound has shown promising results in various studies, and its unique chemical structure has made it a popular choice for researchers.

Applications De Recherche Scientifique

Synthesis and Structural Insights

Synthesis of Benzimidazole Derivatives

- Benzimidazole derivatives like 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole were synthesized, showcasing the compound's utility as an intermediate in chemical synthesis. Notably, this compound undergoes nucleophilic substitution with pyridine, highlighting its reactive nature and potential in creating complex molecules (Sparke et al., 2010).

Structural Analysis and Crystallography

- The structural analysis of benzimidazole derivatives has been conducted through crystallography. For instance, 1-(4-nitrobenzyl)-3-allyl-1H-benzo[d]imidazol-2(3H)-one's crystal structure was determined, revealing the significance of intermolecular ππ interactions and van der Waals forces in stabilizing the crystal structure (Belaziz et al., 2013).

Biological Activity and Antimicrobial Potential

Antibacterial and Cytotoxic Studies

- Novel symmetrically and non-symmetrically p-nitrobenzyl-substituted N-heterocyclic carbene–silver(I) acetate complexes were synthesized and assessed for antimicrobial and cytotoxic activities. These complexes displayed significant antibacterial activity against various bacterial strains and cytotoxicity against cancer cell lines, suggesting the compound's potential in therapeutic applications (Patil et al., 2011).

Antiproliferative Effects on Cancer Cells

- Trisubstituted benzimidazole derivatives were synthesized and evaluated against MDA-MB-231 human breast cancer cell proliferation. Certain compounds demonstrated significant inhibition, indicating the potential of benzimidazole derivatives in cancer treatment (Thimmegowda et al., 2008).

Anion Transport Efficiency

- Modifications to benzimidazole derivatives, such as adding trifluoromethyl and nitro groups, significantly enhance their anionophoric activity. The study on 1,3-bis(benzimidazol-2-yl)benzene derivatives reveals their high efficiency in anion transport, a property that can be harnessed in various scientific applications (Peng et al., 2016).

Propriétés

IUPAC Name |

1-[(3-nitrophenyl)methyl]-2-(trifluoromethyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N3O2/c16-15(17,18)14-19-12-6-1-2-7-13(12)20(14)9-10-4-3-5-11(8-10)21(22)23/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZUXIMCFHNGAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2601407.png)

![2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride](/img/structure/B2601415.png)

![N-(4-acetylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2601416.png)

![N-tert-butyl-N-(cyanomethyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2601417.png)

![4-methyl-6-phenoxy-1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2601418.png)

![7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2601423.png)

![4-[2-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid](/img/structure/B2601429.png)